molecular formula C10H14Cl2N4 B2882346 (5-benzyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride CAS No. 2287285-47-4

(5-benzyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

Cat. No.: B2882346
CAS No.: 2287285-47-4
M. Wt: 261.15
InChI Key: VYAYGEBKPCPBAE-UHFFFAOYSA-N
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Description

(5-benzyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C10H12N4·2HCl It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit significant pharmacological activities, such as antitubercular and cytotoxic activity against various cancer cell lines .

Mode of Action

Related compounds have been shown to inhibit tubulin polymerization , suggesting that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Given its potential antitubercular and cytotoxic activities , it can be inferred that it may affect pathways related to cell division and growth.

Result of Action

Related compounds have been shown to induce apoptosis in cancer cells , suggesting that this compound may have similar effects.

Action Environment

One related compound has been reported to stabilize cu(i) ions in the reaction environment , suggesting that this compound may also be influenced by environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-benzyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzyl azide with propargylamine in the presence of a copper(I) catalyst, leading to the formation of the triazole ring via a “click” reaction. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-benzyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles.

Scientific Research Applications

Chemistry

In chemistry, (5-benzyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for designing new compounds with desired properties.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in studies related to antimicrobial and anticancer activities.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being studied as a lead compound for developing new drugs targeting various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced performance.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid
  • 1-benzyl-1H-1,2,3-triazole
  • 1-(benzyl)-1H-1,2,3-triazol-4-yl(piperazin-1-yl)methanone

Uniqueness

(5-benzyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5-benzyl-1H-1,2,4-triazol-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.2ClH/c11-7-10-12-9(13-14-10)6-8-4-2-1-3-5-8;;/h1-5H,6-7,11H2,(H,12,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAYGEBKPCPBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NN2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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